

# Using CRISPR to identify resistance mechanisms to INCB053914

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Uzansertib phosphate |           |
| Cat. No.:            | B560631              | Get Quote |

# Application Note & Protocol Using CRISPR-Cas9 to Identify Novel Resistance Mechanisms to the Pan-PIM Kinase Inhibitor INCB053914

Audience: Researchers, scientists, and drug development professionals.

Abstract: The emergence of drug resistance is a significant challenge in cancer therapy. INCB053914, a potent and selective pan-PIM kinase inhibitor, has shown promise in preclinical models of hematologic malignancies.[1][2] However, the potential for acquired resistance remains a concern. This document provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to systematically identify genes whose loss confers resistance to INCB053914. Understanding these resistance mechanisms is crucial for developing effective combination therapies and predicting patient response.

#### Introduction

The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell survival, proliferation, and metabolism.[1][2] They are frequently overexpressed in various cancers, making them attractive therapeutic targets. INCB053914 is an ATP-competitive pan-PIM kinase inhibitor that has demonstrated potent anti-proliferative activity in preclinical models of acute myeloid leukemia (AML) and multiple myeloma.[1][3] INCB053914 exerts its effects by







inhibiting the phosphorylation of downstream PIM substrates, such as the pro-apoptotic protein BAD, and other signaling molecules involved in cell growth and survival.[1]

Despite the promise of targeted therapies like INCB053914, the development of resistance is a common clinical challenge.[4][5] Resistance can arise through various mechanisms, including mutations in the drug target, activation of bypass signaling pathways, or alterations in drug metabolism.[5] Identifying the genetic basis of resistance to INCB053914 is essential for anticipating and overcoming this challenge.

CRISPR-Cas9 genome editing has emerged as a powerful tool for functional genomic screens. [6][7][8] Pooled CRISPR knockout screens, in particular, allow for the systematic interrogation of thousands of genes to identify those that modulate cellular responses to a drug.[9][10] This application note details a comprehensive workflow for employing a genome-wide CRISPR-Cas9 screen to uncover novel resistance mechanisms to INCB053914.

#### **Signaling Pathway of INCB053914**

INCB053914 targets the three PIM kinase isoforms, which are downstream effectors of multiple signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways.[1][2] By inhibiting PIM kinases, INCB053914 blocks the phosphorylation of numerous substrates that promote cell survival and proliferation.





Click to download full resolution via product page

Caption: Simplified signaling pathway of INCB053914 action.

## **Experimental Workflow for CRISPR-Cas9 Screen**



#### Methodological & Application

Check Availability & Pricing

The overall workflow for the CRISPR-Cas9 screen to identify genes conferring resistance to INCB053914 is depicted below. This process involves the generation of a stable Cas9-expressing cell line, transduction with a pooled sgRNA library, selection with INCB053914, and subsequent identification of enriched sgRNAs through next-generation sequencing.





Click to download full resolution via product page

Caption: Experimental workflow for the CRISPR-Cas9 resistance screen.



# Detailed Experimental Protocols Cell Line Selection and Engineering

- Cell Line Selection: Choose a hematologic malignancy cell line that is sensitive to INCB053914. For example, MOLM-16 (AML) or KMS-12-BM (multiple myeloma) have been shown to be sensitive to INCB053914.[1]
- Determination of IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of INCB053914 in the chosen cell line. This will be crucial for setting the appropriate drug concentration for the screen.
- · Generation of Cas9-Expressing Cells:
  - Transduce the selected cell line with a lentiviral vector expressing SpCas9 and a selection marker (e.g., blasticidin).
  - Select for stably transduced cells using the appropriate antibiotic.
  - Verify Cas9 expression and activity using a functional assay (e.g., GFP knockout assay).

#### **CRISPR-Cas9 Library and Lentivirus Production**

- sgRNA Library: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3).[7][8] These libraries contain multiple sgRNAs targeting each gene, ensuring robust knockout.
- Lentiviral Production:
  - Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
  - Collect the lentivirus-containing supernatant at 48 and 72 hours post-transfection.
  - Concentrate the virus and determine the viral titer.

#### **CRISPR Screen Execution**



- Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA.
- Antibiotic Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
- Population Expansion: Expand the transduced cell population while maintaining a representation of at least 500 cells per sgRNA in the library.
- Drug Selection:
  - Split the cell population into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with INCB053914.
  - The concentration of INCB053914 should be approximately the IC80 to provide strong selective pressure.
  - Culture the cells for 14-21 days, passaging as needed and maintaining the selective pressure.

#### **Analysis and Hit Identification**

- Genomic DNA Extraction: Harvest cells from both the control and INCB053914-treated populations and extract genomic DNA.
- sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
- Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries to determine the relative abundance of each sgRNA in both populations.
- Data Analysis:
  - Normalize the sqRNA read counts.
  - Identify sgRNAs that are significantly enriched in the INCB053914-treated population compared to the control population.



 Use statistical methods (e.g., MAGeCK) to identify genes targeted by multiple enriched sgRNAs.

#### **Data Presentation**

The results of the CRISPR screen can be summarized in tables for clear interpretation.

Table 1: Hypothetical IC50 Values of INCB053914 in Hematologic Cell Lines

| Cell Line | Disease Type     | INCB053914 IC50 (nM) |
|-----------|------------------|----------------------|
| MOLM-16   | AML              | 50                   |
| KMS-12-BM | Multiple Myeloma | 75                   |
| MV-4-11   | AML              | 60                   |
| K562      | CML              | >1000 (Resistant)    |

Table 2: Representative Data from CRISPR Screen Analysis (Hypothetical)

| Gene Symbol | Average Log2 Fold<br>Change<br>(INCB053914 vs.<br>DMSO) | p-value | False Discovery<br>Rate (FDR) |
|-------------|---------------------------------------------------------|---------|-------------------------------|
| GENE-X      | 8.2                                                     | 1.5e-8  | 2.1e-6                        |
| GENE-Y      | 6.5                                                     | 3.2e-7  | 4.5e-5                        |
| GENE-Z      | 5.9                                                     | 1.1e-6  | 1.3e-4                        |
|             |                                                         |         |                               |

### **Hit Validation**

Genes identified as top hits from the primary screen require validation to confirm their role in INCB053914 resistance.





Click to download full resolution via product page

Caption: Logical workflow for the validation of candidate resistance genes.

#### Validation Protocol:

- Individual Gene Knockout: For each top candidate gene, design 2-3 independent sgRNAs.
- Generate Knockout Lines: Transduce the parental Cas9-expressing cell line with lentivirus for each individual sgRNA.
- Verify Knockout: Confirm the knockout of the target gene by Western blot or Sanger sequencing.
- Functional Assays:
  - Perform cell viability assays (e.g., CellTiter-Glo) to compare the IC50 of INCB053914 in knockout versus wild-type cells.



• A significant shift in the IC50 will confirm the gene's role in conferring resistance.

#### Conclusion

This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 screen to identify genes that, when lost, confer resistance to the pan-PIM kinase inhibitor INCB053914. The identification of such resistance mechanisms is a critical step in the development of rational combination therapies and for the design of strategies to overcome acquired resistance in the clinic. The detailed protocols and workflows presented herein offer a robust approach for researchers and drug development professionals to elucidate the genetic landscape of resistance to this promising therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9
   Screens PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.library.ucr.edu [search.library.ucr.edu]



- 9. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations -PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR Screening Protocol: A Step-by-Step Guide CD Genomics [cd-genomics.com]
- To cite this document: BenchChem. [Using CRISPR to identify resistance mechanisms to INCB053914]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560631#using-crispr-to-identify-resistance-mechanisms-to-incb053914]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com